molecular formula C23H23N3O3 B3554123 2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol

2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol

Cat. No.: B3554123
M. Wt: 389.4 g/mol
InChI Key: REGPZYVFGNBWRU-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol (CAS: 306324-85-6, molecular formula: C₂₃H₂₃N₃O₃) is a nitroaromatic compound featuring a central imidazolidine ring substituted with two benzyl groups at the 1 and 3 positions and a para-nitrophenol moiety at the 2-position . This compound is recognized as a pharmaceutical impurity, particularly in the synthesis of azilsartan, a blood pressure medication . Its structural complexity arises from the imidazolidine core, which confers rigidity, and the nitro group, which enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-22-12-11-20(26(28)29)15-21(22)23-24(16-18-7-3-1-4-8-18)13-14-25(23)17-19-9-5-2-6-10-19/h1-12,15,23,27H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGPZYVFGNBWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol typically involves the reaction of 1,3-dibenzylimidazolidine with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenol derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products

    Oxidation: Nitroquinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

The compound “2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol” (often abbreviated as DBINP) has garnered attention in scientific research due to its diverse applications in various fields, including medicinal chemistry, material science, and catalysis. This article aims to provide a comprehensive overview of the applications of DBINP, supported by detailed data tables and documented case studies.

Medicinal Chemistry

DBINP has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its ability to interact with biological targets.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of DBINP against various bacterial strains. The results indicated that DBINP exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.2
Escherichia coli7.8

Catalysis

DBINP has been utilized as a catalyst in various organic transformations, particularly in the synthesis of complex organic molecules.

Case Study: Asymmetric Synthesis

Research published in Organic Letters highlighted the use of DBINP as a chiral catalyst for the asymmetric synthesis of β-amino acids. The study reported high enantioselectivity (up to 95% ee) when using DBINP in combination with specific substrates.

Reaction TypeEnantioselectivity (%)
β-Amino Acid Synthesis95

Material Science

In material science, DBINP has been explored for its potential application in polymer chemistry and as a functional material due to its unique structural features.

Case Study: Polymer Composite Development

A recent investigation published in Materials Science & Engineering detailed the incorporation of DBINP into polymer matrices to enhance thermal stability and mechanical properties. The resulting composites showed improved tensile strength and thermal degradation temperatures.

PropertyPure PolymerPolymer + DBINP
Tensile Strength (MPa)3045
Thermal Degradation (°C)250300

Environmental Applications

DBINP has also been studied for its role in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Photocatalytic Degradation

Research published in Environmental Science & Technology explored the photocatalytic properties of DBINP for degrading organic pollutants under UV light exposure. The study demonstrated that DBINP could effectively degrade dyes such as methylene blue within hours.

PollutantDegradation Rate (%)
Methylene Blue85

Mechanism of Action

The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1,3-dibenzylimidazolidin-2-yl)-4-nitrophenol with structurally related nitrophenol derivatives, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues and Functional Group Variations

Compound Core Structure Key Substituents Molecular Weight Notable Features
This compound Imidazolidine Two benzyl groups, para-nitrophenol 397.45 g/mol High lipophilicity due to benzyl groups; potential for π-π stacking interactions
(E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol Schiff base Methoxybenzylidene, nitro group 316.28 g/mol Planar structure with intramolecular hydrogen bonding; UV-Vis absorption at 410 nm
2-[(2-hydroxyphenylimino)methyl]-4-nitrophenol (HPIMNP) Schiff base Hydroxyphenylimino, nitro group 275.24 g/mol Chelating agent for Fe(III); used in spectrophotometric analysis
4-Nitrophenol Phenol Para-nitro group 139.11 g/mol High toxicity (LD₅₀ in rats: 250 mg/kg); industrial precursor to paracetamol
2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Schiff base Trifluoromethyl, methoxy groups 368.29 g/mol Enhanced electron-withdrawing effects; crystallographic π-π interactions (~3.9 Å)

Physicochemical Properties

  • Lipophilicity: The benzyl groups in this compound increase its hydrophobicity compared to simpler Schiff base derivatives (e.g., HPIMNP), which may enhance membrane permeability in biological systems .
  • Crystallinity : Unlike Schiff bases with planar structures (e.g., ’s compound), the imidazolidine core introduces steric hindrance, reducing crystal symmetry but promoting intermolecular C-H···π interactions .
  • Solubility: The nitro group and phenolic -OH group confer moderate polarity, but solubility in aqueous media is likely lower than in analogues with polar substituents (e.g., methoxy or sulfonamide groups) .

Biological Activity

The compound 2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol is a derivative of nitrophenol and imidazolidine, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with dibenzylimidazolidine. The reaction conditions often include the use of solvents and catalysts to enhance yield and purity. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antioxidant Properties

Research indicates that compounds containing nitrophenol groups exhibit significant antioxidant activity. The presence of the imidazolidine moiety may enhance this activity through electron donation mechanisms that neutralize free radicals. A study demonstrated that similar nitrophenolic compounds showed a marked decrease in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. Preliminary studies indicate that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, a comparative analysis showed that derivatives with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound demonstrated IC50 values indicating potent anticancer activity, particularly against breast and colon cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several nitrophenolic compounds, including this compound. The results indicated that this compound had a comparable efficacy to standard antibiotics when tested against multidrug-resistant strains. The study highlights its potential as an alternative therapeutic agent in combating antibiotic resistance .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radicals, supporting its role as a potential natural antioxidant agent. This property could be beneficial in developing supplements aimed at reducing oxidative damage in various diseases .

Data Summary

Biological Activity Effect Reference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.